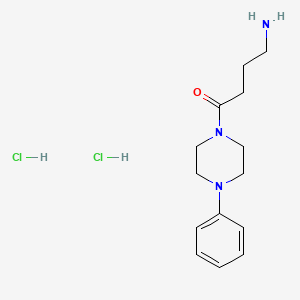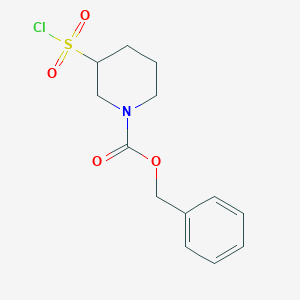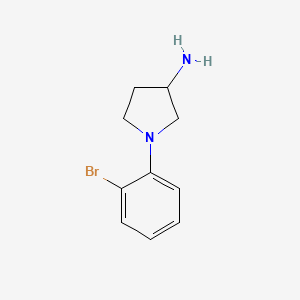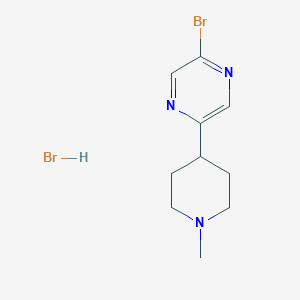
2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide
Overview
Description
2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide is a chemical compound with the molecular formula C10H15Br2N3. It is a brominated derivative of pyrazine, featuring a 1-methylpiperidin-4-yl group at the 5-position. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide typically involves the bromination of 5-(1-methylpiperidin-4-yl)pyrazine. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale bromination process. This involves the use of reactors designed to handle bromine gas safely and efficiently. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can yield derivatives with reduced bromine content.
Substitution: Substitution reactions can lead to the formation of various substituted pyrazine derivatives.
Scientific Research Applications
2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it serves as a building block in the construction of complex heterocyclic structures.
Mechanism of Action
2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide is structurally similar to other brominated pyrazines, such as 2-Bromo-4-(2-methylpiperidin-1-yl)-6-methylpyrimidine and 5-bromo-2-(1-methylpiperidin-4-yl)pyridine. its unique substitution pattern and reactivity profile distinguish it from these compounds.
Comparison with Similar Compounds
2-Bromo-4-(2-methylpiperidin-1-yl)-6-methylpyrimidine
5-bromo-2-(1-methylpiperidin-4-yl)pyridine
5-bromo-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine
Properties
IUPAC Name |
2-bromo-5-(1-methylpiperidin-4-yl)pyrazine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3.BrH/c1-14-4-2-8(3-5-14)9-6-13-10(11)7-12-9;/h6-8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICQIOOFYQTMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CN=C(C=N2)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


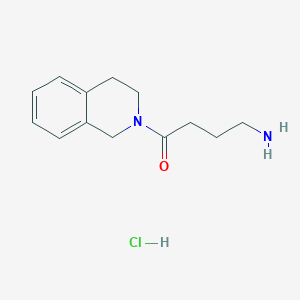
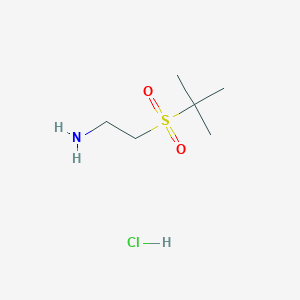
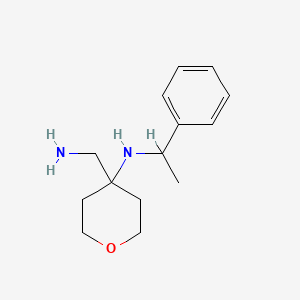
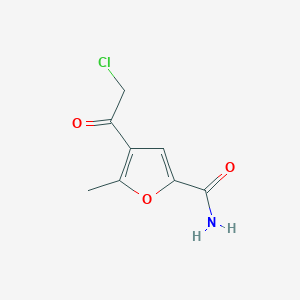
![2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1527904.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1527906.png)
![4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1527907.png)

![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1527911.png)
